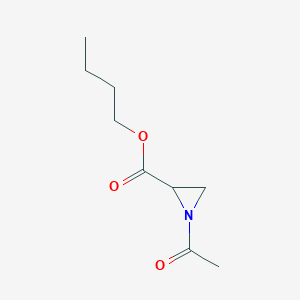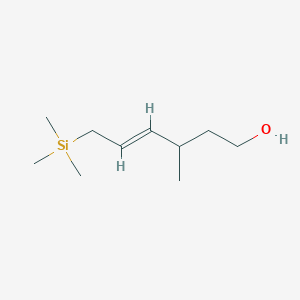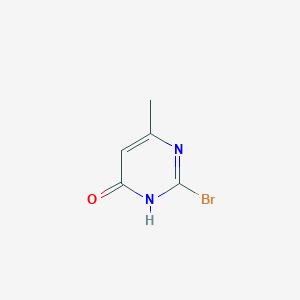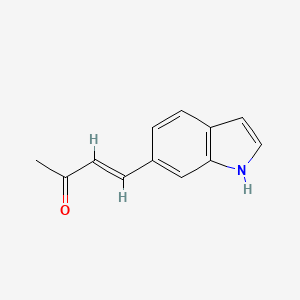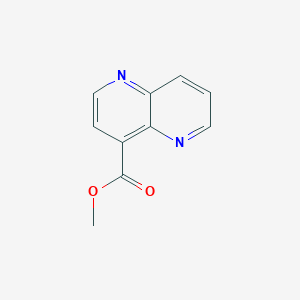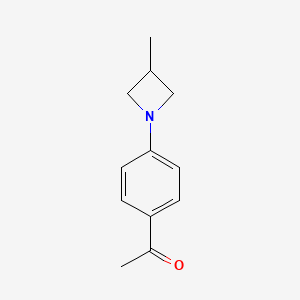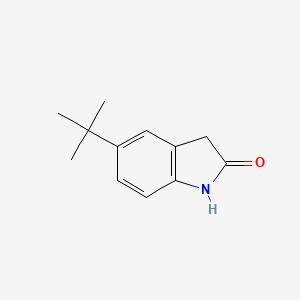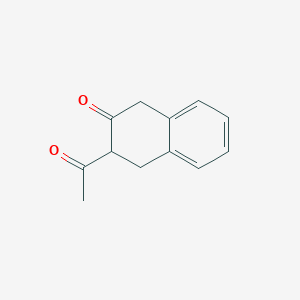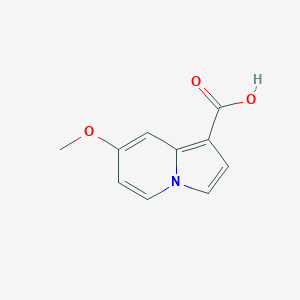
7-Methoxyindolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, scalable reaction setups, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated indolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Scientific Research Applications
7-Methoxyindolizine-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxyindolizine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some indolizine derivatives inhibit enzymes like DNA topoisomerase, which is crucial for DNA replication and cell division . The compound’s effects are mediated through binding to these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyridine: A simpler nitrogen heterocycle used in various chemical applications.
Quinoline: Known for its antimalarial properties and other medicinal uses.
Uniqueness: 7-Methoxyindolizine-1-carboxylic acid stands out due to its unique structure, which combines the indolizine core with a methoxy group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxyindolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
UVETZEAWTAQZOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)
